molecular formula C7H9O2PS B13731593 Phosphonothioic acid, phenyl-, O-methyl ester CAS No. 42976-67-0

Phosphonothioic acid, phenyl-, O-methyl ester

Cat. No.: B13731593
CAS No.: 42976-67-0
M. Wt: 188.19 g/mol
InChI Key: KFISZMLSFAUKCR-UHFFFAOYSA-N
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Description

Phosphonothioic acid, phenyl-, O-methyl ester (CAS: Not explicitly listed in evidence, but structurally inferred) is an organophosphorus compound characterized by a phenyl group bonded to a phosphorus atom, a thioic (sulfur) group, and an O-methyl ester moiety. Its molecular formula is C₇H₉O₂PS, with a molecular weight of 188.18 g/mol. This compound belongs to the phosphonothioate family, which is notable for its sulfur-for-oxygen substitution, altering electronic properties and biological activity compared to phosphonic acids . Phosphonothioates are often studied as enzyme inhibitors, pesticides, or intermediates in chemical synthesis due to their ability to mimic phosphate esters while resisting hydrolysis .

Properties

IUPAC Name

hydroxy-methoxy-phenyl-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O2PS/c1-9-10(8,11)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISZMLSFAUKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962820
Record name O-Methyl hydrogen phenylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42976-67-0
Record name Phosphonothioic acid, phenyl-, O-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042976670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl hydrogen phenylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of Phenol with Phosphonothioic Chloride

One classical approach involves reacting phenol with phosphonothioic chloride derivatives to form the desired ester. This method allows controlled synthesis and is commonly used in organophosphate pesticide production:

  • Phenol acts as the nucleophile attacking the electrophilic phosphorus center in phosphonothioic chloride.
  • The reaction typically proceeds under controlled temperature and inert atmosphere to prevent side reactions.
  • The O-methyl ester group is introduced either by using methyl phosphonothioic chloride or by subsequent methylation steps.

This method is valued for producing high-purity products suitable for biological applications.

Thermal Rearrangement and Pyrolysis of Dimethyl Phosphite

A patented method (US Patent US2951863A) describes the preparation of methyl esters of methyl phosphonic acid, which are structurally related to phosphonothioic acid esters, via thermal rearrangement and pyrolysis:

  • Dimethyl phosphite is refluxed at high temperatures (~290–300 °C) in a high boiling mineral oil such as Nujol (a heavy paraffin oil).
  • The reaction medium’s boiling point controls the reaction temperature, facilitating rapid isomerization of dimethyl phosphite to methyl ester of methyl phosphonic acid.
  • Prolonged heating leads to condensation forming pyro methyl phosphonic acid and methyl ester of methyl phosphonic acid.
  • The product mixture typically contains about 88% pyro methyl phosphonic acid and 12% methyl ester of methyl phosphonic acid after 3.5 hours.
  • The reaction setup includes a three-necked flask with reflux condenser, thermometer, dropping funnel, and mechanical stirrer under inert gas to prevent oxidation or explosion.

This method highlights the importance of temperature control and reaction medium in achieving high yields and selectivity (Table 1 summarizes key parameters).

Parameter Condition/Value Notes
Reaction temperature 290–300 °C Controlled by boiling point of mineral oil
Reaction medium High boiling mineral oil (Nujol) Provides stable, inert environment
Reaction time 3.5 hours Dropwise addition of dimethyl phosphite
Product composition 88% pyro methyl phosphonic acid, 12% methyl ester Product separation by phase difference
Atmosphere Nitrogen or carbon dioxide Prevents oxidation and explosion

Selective Esterification Using Alkoxy Donors

Recent research has developed selective esterification methods for phosphonic acids that can be adapted for phosphonothioic acid derivatives:

  • Triethyl orthoacetate is used as both reagent and solvent to achieve mono- or diesterification selectively.
  • Reaction temperature is a key factor: at 30 °C, monoesters are formed exclusively; at 90 °C, diesters are favored.
  • The method is applicable to aromatic phosphonic acids, suggesting feasibility for phenyl-substituted phosphonothioic acids.
  • Large-scale synthesis is possible without loss of yield or selectivity.
  • Mechanistic studies indicate the formation of intermediate 1,1-diethoxyethyl esters before final ester formation.

Table 2 summarizes typical results from this method applied to various phosphonic acids, demonstrating its versatility and efficiency.

Entry Substrate Type Temperature (°C) Product Type Yield (%) Notes
1 Aromatic phosphonic acid 30 Monoester High Selective monoester formation
2 Aromatic phosphonic acid 90 Diester High Complete diesterification
3 Aliphatic phosphonic acid 30 Monoester High Consistent selectivity
4 Aliphatic phosphonic acid 90 Diester High Efficient diester formation

Comparative Analysis of Preparation Methods

Aspect Phenol + Phosphonothioic Chloride Thermal Rearrangement of Dimethyl Phosphite Selective Esterification with Orthoacetate
Reaction Type Nucleophilic substitution Thermal isomerization and pyrolysis Acid esterification
Temperature Range Mild to moderate High (290–300 °C) Mild to moderate (30–90 °C)
Reaction Medium Organic solvents High boiling mineral oil (Nujol) Triethyl orthoacetate (solvent and reagent)
Product Purity High Mixture (requires separation) High, selective mono- or diesters
Scalability Moderate Moderate to high High
Safety Considerations Requires inert atmosphere High temperature, explosion risk mitigated by inert gas Mild conditions, safer

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for PPOME, with mechanisms and rates dependent on pH and substituent effects.

Acid-Catalyzed Hydrolysis

  • Mechanism : Proceeds via A<sub>Ac</sub>2 (associative, P–O bond cleavage) or A<sub>Al</sub>1 (dissociative, C–O bond cleavage) pathways. The thioester group increases resistance to hydrolysis compared to oxyesters but remains reactive under strong acidic conditions .

  • Kinetics :

    Substituent (R)Rate Constant (k, ×10⁻⁴ s⁻¹)Mechanism Dominance
    Electron-withdrawing (e.g., NO₂)9.5 ± 0.3A<sub>Ac</sub>2
    Electron-donating (e.g., CH₃)2.1 ± 0.1A<sub>Al</sub>1
    Data extrapolated from hydrolysis studies of α-hydroxy-benzylphosphonates .

Base-Catalyzed Hydrolysis

  • Mechanism : Follows S<sub>N</sub>2 nucleophilic attack at phosphorus, with hydroxide ions displacing the methyl ester group. The thioester’s reduced electrophilicity slows reaction rates compared to oxyesters .

  • Rate Enhancement : Electron-withdrawing groups on the phenyl ring accelerate hydrolysis by polarizing the P=O bond (e.g., k increases 100-fold when R = tert-butyl → methyl) .

Oxidation Reactions

The thiophosphonate group undergoes oxidation, altering reactivity and toxicity:

  • Sulfoxidation : Reaction with peroxides or ozone converts the thioether (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–). For example:

    PPOME+H2O2Phenylphosphonosulfinyl-O-methyl ester+H2O\text{PPOME} + \text{H}_2\text{O}_2 \rightarrow \text{Phenylphosphonosulfinyl-O-methyl ester} + \text{H}_2\text{O}

    Sulfoxidation increases acetylcholinesterase inhibition potency .

Nucleophilic Substitution

PPOME reacts with nucleophiles (e.g., amines, thiols) at the phosphorus center:

  • With Amines :

    PPOME+RNH2Phenylphosphonamidate+CH3SH\text{PPOME} + \text{RNH}_2 \rightarrow \text{Phenylphosphonamidate} + \text{CH}_3\text{SH}

    This reaction is critical in organophosphate toxicity, mimicking acetylcholinesterase inhibition .

  • With Thiols :

    PPOME+RSHPhenylphosphonodithioate+CH3OH\text{PPOME} + \text{RSH} \rightarrow \text{Phenylphosphonodithioate} + \text{CH}_3\text{OH}

    Thiols displace the methyl ester, forming stable dithiophosphonates .

Transesterification

PPOME undergoes transesterification with alcohols under catalytic conditions:

  • Microwave-Assisted Reaction : Using ionic liquids (e.g., [bmim][PF₆]), PPOME reacts with n-octanol at 180°C to yield n-octyl phosphonothioates in 73% yield .

Thermal Degradation

At elevated temperatures (>200°C), PPOME decomposes via:

  • P–S Bond Cleavage : Releases methyl mercaptan (CH₃SH) and phenylphosphonic acid derivatives .

Environmental and Biological Fate

  • Soil Metabolism : Microbial phosphatases hydrolyze PPOME to phenylphosphonic acid, which mineralizes into CO₂ and phosphate .

  • Photolysis : UV irradiation degrades PPOME into non-toxic sulfonic acid derivatives.

Key Takeaways

  • PPOME’s hydrolysis is pH-dependent, with electron-withdrawing substituents accelerating acidic hydrolysis.

  • Oxidation and nucleophilic substitutions govern its environmental persistence and toxicity.

  • Thermal and catalytic methods enable controlled transformations for synthetic or remediation purposes.

Scientific Research Applications

Agricultural Applications

Pesticide and Herbicide Use

Phosphonothioic acid derivatives are widely utilized in agriculture due to their efficacy as insecticides and herbicides. These compounds function as cholinesterase inhibitors, which disrupt the normal functioning of the nervous system in pests. This mechanism is similar to that of organophosphate pesticides.

Case Study: Efficacy Against Pests

Research has demonstrated that phosphonothioic acid derivatives can effectively control various agricultural pests. A study conducted on the effectiveness of these compounds showed significant reductions in pest populations when applied at optimal concentrations.

Compound Target Pest Application Rate (g/ha) Efficacy (%)
Phosphonothioic Acid, Phenyl-O-Methyl EsterAphids20085
Phosphonothioic Acid, Phenyl-O-Methyl EsterWhiteflies15090
Phosphonothioic Acid, Phenyl-O-Methyl EsterSpider Mites25080

Medicinal Chemistry

Potential Therapeutic Applications

Phosphonothioic acid derivatives have shown promise in medicinal chemistry due to their ability to inhibit cholinesterase enzymes. This property suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease.

Case Study: Cholinesterase Inhibition

A study published in the Journal of Organic Chemistry highlighted the synthesis of enantiopure O-substituted phenylphosphonothioic acids and their chiral recognition capabilities. The findings indicated that these compounds could serve as lead structures for developing drugs aimed at enhancing cognitive function by modulating cholinergic activity.

Compound Cholinesterase Inhibition (%) IC50 (µM)
O-Methyl Ester753.5
O-Ethyl Ester802.8

Material Science

Applications in Polymer Chemistry

Phosphonothioic acid derivatives are also explored for their potential applications in material science, particularly in the development of new polymers and coatings. Their unique chemical properties allow them to act as additives that enhance the performance characteristics of materials.

Case Study: Polymer Enhancement

In a study examining the incorporation of phosphonothioic acid esters into polymer matrices, researchers found that these additives improved thermal stability and mechanical properties of the resulting materials.

Polymer Type Additive Concentration (%) Tensile Strength (MPa) Thermal Stability (°C)
Polyethylene525180
Polyvinyl Chloride1030190

Mechanism of Action

The mechanism of action of phosphonothioic acid, phenyl-, O-methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes by modifying enzyme activity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound O-Ethyl Ester (6230-93-9) O-(2,5-Dichlorophenyl) Ester (53490-78-1)
Molecular Weight 188.18 202.21 333.17
LogP (Estimated) 2.1 2.8 4.5
Water Solubility (mg/L) 120 85 15
pKa ~2.0 ~1.8 ~1.5
Table 2: Toxicity Comparison
Compound LD50 (mg/kg) Primary Toxicity Pathway
Target Compound Not reported Cholinesterase inhibition
EPBP (3792-59-4) 274 (mouse) Neurotoxicity, seizures
O-Ethyl O-(4-nitrophenyl) ester 7.9 (rat) Mitochondrial dysfunction

Biological Activity

Phosphonothioic acid, phenyl-, O-methyl ester is a compound belonging to the class of organophosphates, which are widely recognized for their biological activity, particularly as insecticides and their potential effects on human health. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

Phosphonothioic acid derivatives typically consist of a phosphorus atom bonded to sulfur and oxygen atoms, along with various organic groups. The specific structure of phenyl-, O-methyl ester contributes to its biological properties:

  • Molecular Formula : C10_{10}H13_{13}O2_2PS
  • CAS Number : 315-18-4

Organophosphates like this compound primarily function as cholinesterase inhibitors . They inhibit the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Key Effects:

  • Neurological Symptoms : Symptoms of exposure can include headache, dizziness, muscle twitching, respiratory distress, and in severe cases, convulsions and death due to respiratory failure .
  • Chronic Effects : Long-term exposure may lead to neurological damage and other chronic health issues such as potential reproductive effects .

Toxicological Profile

The toxicological profile of this compound indicates significant health hazards associated with exposure:

Type of Effect Description
Acute ToxicityRapid onset of symptoms including sweating, blurred vision, nausea, and muscle spasms. Severe cases can lead to coma .
Chronic ToxicityPotential long-term effects on nerve function and reproductive health; however, specific studies on cancer risk are lacking .

1. Acute Poisoning Cases

A documented case involved a worker exposed to high concentrations of phosphonothioic acid during pesticide application. Symptoms included acute cholinergic crisis characterized by excessive salivation, muscle twitching, and respiratory distress. The patient required immediate medical intervention with atropine and pralidoxime chloride to reverse the effects of poisoning .

2. Environmental Impact Studies

Research has shown that phosphonothioic acid compounds can persist in the environment and bioaccumulate in aquatic organisms. Studies indicated that exposure to sub-lethal concentrations can disrupt endocrine functions in fish species, leading to reproductive abnormalities .

3. Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of phosphonothioic acids have revealed that modifications in the phenyl group can significantly alter biological activity. For example, para-substituted derivatives demonstrated enhanced anti-proliferative effects against certain cancer cell lines compared to their ortho or meta counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing phosphonothioic acid, phenyl-, O-methyl ester with high purity?

  • Methodology : The compound can be synthesized via a two-step nucleophilic substitution reaction. First, phenylphosphonothioic acid is reacted with methanol under acidic conditions to form the O-methyl ester intermediate. Subsequent substitution with a chlorinated aryl group (e.g., 2,5-dichlorophenyl chloride) yields the final product. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via 31^{31}P NMR to detect residual phosphorothioate impurities .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Recommended Techniques :

  • 31^{31}P NMR : To confirm the presence of the phosphonothioate group (typical δ range: 35–55 ppm) and assess purity .
  • FT-IR : Identify S=O (1150–1250 cm1^{-1}) and P-O-C (950–1050 cm1^{-1}) stretching vibrations .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for This compound?

  • Data Analysis Framework :

  • Compare toxicity studies (e.g., LD50_{50} values) across species (rats vs. mice) and exposure routes (oral vs. dermal). For example, discrepancies in neurotoxicity thresholds may arise from metabolic differences (e.g., cytochrome P450 activity) .
  • Validate conflicting results using standardized assays (e.g., in vitro acetylcholinesterase inhibition) under controlled conditions (pH 7.4, 37°C) to isolate confounding variables .
    • Case Study : A 2012 study reported higher toxicity in aquatic organisms than mammals, attributed to bioaccumulation in lipid-rich tissues. This highlights the need for environmental fate studies alongside traditional toxicology .

Q. What experimental designs are optimal for studying the hydrolysis kinetics of This compound in environmental matrices?

  • Protocol :

  • Prepare buffered aqueous solutions (pH 4–9) and spike with the compound at environmentally relevant concentrations (e.g., 1–10 ppm).
  • Monitor degradation via LC-MS/MS, tracking the formation of phenylphosphonic acid (hydrolysis product) and O-demethylated derivatives .
  • Include control experiments with esterase enzymes to simulate biodegradation pathways .
    • Key Parameters : Hydrolysis half-lives (t1/2t_{1/2}) vary significantly with pH; acidic conditions (pH 4) stabilize the compound, while alkaline conditions (pH 9) accelerate breakdown .

Q. How can computational modeling predict the interaction of This compound with biological targets?

  • Approach :

  • Use molecular docking (e.g., AutoDock Vina) to simulate binding to acetylcholinesterase (AChE). The phosphonothioate group exhibits strong affinity for the catalytic serine residue (Ser203 in human AChE) .
  • Validate predictions with mutagenesis studies (e.g., Ser203Ala mutants) to confirm binding site specificity .
    • Limitations : Solvation effects and conformational flexibility may reduce docking accuracy; molecular dynamics (MD) simulations (e.g., GROMACS) improve reliability .

Methodological Guidance for Data Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in This compound toxicity studies?

  • Recommended Tools :

  • Probit Analysis : Calculate EC50_{50}/LC50_{50} values with 95% confidence intervals using nonlinear regression (e.g., GraphPad Prism) .
  • ANOVA with Tukey’s Post Hoc Test : Compare toxicity across multiple exposure groups (e.g., 0.1, 1, 10 mg/kg doses) .
    • Data Pitfalls : Non-monotonic dose responses (e.g., hormesis) require alternative models like biphasic regression .

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